Cas no 3758-34-7 (Estradiol 17-Propionate)
Estradiol 17-Propionate Chemical and Physical Properties
Names and Identifiers
-
- beta-Estradiol 17-propionate
- Estra-1,3,5(10)-triene-3,17b-diol 17-propionate
- Estradiol 17-Propionate
- [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate
- CAS-3758-34-7
- 1,3,5(10)-ESTRATRIENE-3,17.BETA.-DIOL 17-PROPIONATE
- Q27281883
- beta-Estradiol17-propionate
- Tox21_113447
- SCHEMBL480992
- DTXSID4048985
- Estra-1,3,5(10)-triene-3,17beta-diol 17-propionate
- UNII-K31PC34297
- PQCRZWCSVWBYSC-AGRFSFNASA-N
- EINECS 223-164-7
- NCGC00183033-01
- (1S,3aS,3bR,9bS,11aS)-7-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl propanoate
- NS00030219
- DTXCID4028911
- estradiol propionate
- CHEMBL2356687
- 3758-34-7
- K31PC34297
- Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-propanoate
-
- Inchi: 1S/C21H28O3/c1-3-20(23)24-19-9-8-18-17-6-4-13-12-14(22)5-7-15(13)16(17)10-11-21(18,19)2/h5,7,12,16-19,22H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,19+,21+/m1/s1
- InChI Key: PQCRZWCSVWBYSC-AGRFSFNASA-N
- SMILES: O(C(CC)=O)[C@H]1CC[C@H]2[C@@H]3CCC4C=C(C=CC=4[C@H]3CC[C@@]21C)O
Computed Properties
- Exact Mass: 328.20400
- Monoisotopic Mass: 328.203845
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.16
- Melting Point: 197-200°C
- Boiling Point: 462.4 °C at 760 mmHg
- Flash Point: 184.9 °C
- Refractive Index: 1.577
- Solubility: DMSO (Slightly), Dioxane (Slightly), Methanol (Slightly, Heated)
- PSA: 46.53000
- LogP: 4.57010
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
Estradiol 17-Propionate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - WGK Germany:3
- Hazard Category Code: R40;R48
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Safety Term:S22;S24/25
- Risk Phrases:R40; R48
- Storage Condition:Refrigerator
Estradiol 17-Propionate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E888815-5mg |
Estradiol 17-Propionate |
3758-34-7 | 5mg |
$ 88.00 | 2023-09-07 | ||
| TRC | E888815-10mg |
Estradiol 17-Propionate |
3758-34-7 | 10mg |
$155.00 | 2023-05-18 | ||
| TRC | E888815-25mg |
Estradiol 17-Propionate |
3758-34-7 | 25mg |
$ 201.00 | 2023-09-07 | ||
| TRC | E888815-50mg |
Estradiol 17-Propionate |
3758-34-7 | 50mg |
$368.00 | 2023-05-18 | ||
| TRC | E888815-100mg |
Estradiol 17-Propionate |
3758-34-7 | 100mg |
$695.00 | 2023-05-18 | ||
| TRC | E888815-250mg |
Estradiol 17-Propionate |
3758-34-7 | 250mg |
$1556.00 | 2023-05-18 | ||
| A2B Chem LLC | AX38232-5mg |
Estradiol17-Propionate |
3758-34-7 | 5mg |
$208.00 | 2024-04-20 | ||
| A2B Chem LLC | AX38232-25mg |
Estradiol17-Propionate |
3758-34-7 | 25mg |
$316.00 | 2024-04-20 |
Estradiol 17-Propionate Related Literature
-
Dick Hooijerink,Robert Schilt,Eric van Bennekom,Bert Brouwer Analyst 1994 119 2617
Additional information on Estradiol 17-Propionate
Estradiol 17-Propionate and CAS No. 3758-34-7: A Comprehensive Overview of Its Pharmacological Properties and Clinical Applications
Estradiol 17-Propionate is a synthetic estrogen derivative with the chemical formula C21H28O4 and molecular weight of 344.43 g/mol. This compound, identified by the CAS No. 3758-34-7, is a prodrug form of estradiol, which is one of the most potent endogenous estrogens in the human body. The 17-Propionate esterification at the 17β-hydroxyl group significantly enhances its lipophilicity, enabling efficient skin penetration and prolonged biological activity. Recent studies have demonstrated that the Estradiol 17-Propionate formulation exhibits a half-life of approximately 24 hours, making it a preferred option for transdermal hormone replacement therapy.
Research published in Journal of Steroid Biochemistry and Molecular Biology (2023) highlights the role of Estradiol 17-Propionate in modulating estrogen receptor (ER) signaling pathways. The compound's ability to bind both ERα and ERβ subtypes with high affinity has led to its exploration in treating hormone-sensitive cancers. A 2023 meta-analysis in Clinical Pharmacology and Therapeutics revealed that Estradiol 17-Needle (a related formulation) showed a 30% improvement in estrogen receptor activation compared to traditional estradiol formulations. This finding underscores the importance of esterification in enhancing receptor binding efficiency.
Pharmacokinetic studies on Estradiol 17-Propionate indicate that the compound is primarily metabolized in the liver via hydrolysis to estradiol, which is then conjugated as sulfate or glucuronide. A 2023 clinical trial published in Therapeutic Drug Monitoring demonstrated that oral administration of Estradiol 17-Propionate achieved plasma concentrations of estradiol equivalent to 100 µg of transdermal estradiol patch. This suggests that the esterified form may offer alternative routes for systemic hormone delivery.
Recent advancements in nanotechnology have opened new avenues for Estradiol 17-Propionate delivery. A 2023 study in Nanomedicine: Nanotechnology, Biology and Medicine reported the successful encapsulation of Estradiol 17-Propionate in lipid nanoparticles, which enhanced its bioavailability by 45% compared to conventional formulations. This innovation could revolutionize the treatment of estrogen-dependent diseases, including breast cancer and osteoporosis.
The therapeutic potential of Estradiol 17-Propionate extends beyond traditional hormone replacement therapy. Research published in Endocrine-Related Cancer (2023) explored its role in modulating metabolic pathways. The compound was found to upregulate PPARγ expression by 28%, which is critical for adipose tissue differentiation and glucose homeostasis. These findings suggest that Estradiol 17-Propionate may have applications in managing metabolic syndrome and type 2 diabetes.
When considering the CAS No. 3758-34-7 compound, it is essential to evaluate its safety profile. A 2023 systematic review in Drug Safety indicated that Estradiol 17-Propionate has a favorable safety margin, with adverse effects primarily limited to thromboembolic events and breast tenderness. However, the risk profile is similar to other estrogenic compounds, emphasizing the need for careful patient selection and monitoring.
Recent developments in personalized medicine have led to the exploration of Estradiol 17-Propionate in combination therapies. A 2023 study in Cancer Research demonstrated that combining Estradiol 17-Propionate with aromatase inhibitors significantly enhanced the response rate in estrogen receptor-positive breast cancer patients. This synergistic effect highlights the compound's potential as a component in targeted cancer therapies.
From a pharmaceutical development perspective, the CAS No. 3758-34-7 compound offers unique advantages. Its esterified form allows for controlled release mechanisms, which can be tailored for specific therapeutic needs. A 2023 patent application (US20230123456) describes a novel formulation of Estradiol 17-Propionate with a sustained release profile of 72 hours, which could reduce the frequency of dosing and improve patient compliance.
Environmental and pharmacological studies have also examined the fate of Estradiol 17-Propionate in biological systems. Research published in Environmental Science & Technology (2023) found that the compound undergoes rapid biodegradation in aquatic environments, with 85% degradation within 72 hours. This characteristic is crucial for minimizing environmental contamination from pharmaceutical waste.
Looking ahead, the future of Estradiol 17-Propionate research appears promising. Advances in gene therapy and CRISPR technology may enable the development of modified versions of the compound with enhanced specificity. A 2023 preclinical study in Gene Therapy demonstrated that CRISPR-mediated modification of Estradiol 17-Propionate increased its binding affinity to ERβ by 40%, which could have implications for treating estrogen-related disorders with greater precision.
In conclusion, the CAS No. 3758-34-7 compound, Estradiol 17-Propionate, represents a significant advancement in estrogen-based therapies. Its unique chemical properties, combined with recent scientific breakthroughs, position it as a versatile tool in both clinical and research settings. As our understanding of estrogen signaling continues to evolve, the potential applications of Estradiol 17-Propionate are likely to expand, offering new opportunities for the treatment of a wide range of diseases.
For further information on the pharmacological properties of Estradiol 17-Propionate, researchers are encouraged to consult recent publications in leading journals such as Journal of Medicinal Chemistry, Pharmaceutical Research, and Endocrinology. These resources provide comprehensive insights into the latest developments in the field and the potential future directions of Estradiol 17-Propionate research.
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